molecular formula C18H23NO4S2 B2364775 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide CAS No. 874787-90-3

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide

Cat. No.: B2364775
CAS No.: 874787-90-3
M. Wt: 381.51
InChI Key: CRMBCEGVRICICD-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Naphthalene-2-sulfonamide Core:

    Introduction of the Thiolane Ring: The thiolane ring is introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the 2-Methylpropyl Group: The final step involves the alkylation of the sulfonamide nitrogen with 2-methylpropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Possible applications as an antimicrobial agent due to its sulfonamide group.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the thiolane and 2-methylpropyl groups.

    Thiolan-3-yl-sulfonamide: Lacks the naphthalene ring.

    N-(2-methylpropyl)sulfonamide: Lacks the thiolane and naphthalene rings.

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide is unique due to its combination of a naphthalene ring, a sulfonamide group, and a thiolane ring. This unique structure may confer specific properties and activities that are not present in simpler sulfonamides.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-14(2)12-19(17-9-10-24(20,21)13-17)25(22,23)18-8-7-15-5-3-4-6-16(15)11-18/h3-8,11,14,17H,9-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMBCEGVRICICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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